molecular formula C12H5Cl4NO5S B061423 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride CAS No. 175135-06-5

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride

Cat. No.: B061423
CAS No.: 175135-06-5
M. Wt: 417 g/mol
InChI Key: YNPAAILIMIGQIH-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H5Cl4NO5S and a molecular weight of 417.05 g/mol . It is known for its applications in various fields, including organic synthesis and industrial chemistry. This compound is characterized by its complex structure, which includes multiple chlorine atoms, a nitro group, and a sulfonyl chloride group.

Preparation Methods

The synthesis of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3,5-dichlorophenol with 2-chloro-4-nitrophenol in the presence of a suitable base to form the intermediate compound. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity .

Biological Activity

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride (CAS Number: 175135-06-5) is a sulfonyl chloride compound with significant potential in biological applications. Its complex structure, characterized by multiple chlorine and nitro substituents, suggests diverse interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H5Cl4NO5S
  • Molecular Weight : 417.034 g/mol
  • IUPAC Name : 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride
  • Physical State : Solid
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, particularly focusing on its role as an inhibitor of various biological pathways.

Pharmacological Effects

  • Calcium Channel Modulation : Similar compounds in the sulfonamide class have been shown to inhibit calcium channels, affecting vascular resistance and blood pressure regulation. The interaction with calcium channels suggests potential applications in cardiovascular therapies .
  • Antimicrobial Properties : Sulfonamides are known for their antibacterial activity. Preliminary studies indicate that derivatives of this compound may exhibit similar properties against certain bacterial strains .
  • Cytotoxic Activity : Research indicates that related compounds can induce apoptosis in cancer cells. The structural attributes of this compound may enhance its cytotoxic effects through interactions with specific cellular targets .

Table 1: Summary of Biological Activities and Experimental Results

StudyCompound TestedBiological ActivityMethodology
Figueroa-Valverde et al. (2023)Benzenesulfonamide derivativesDecreased coronary resistanceIn vivo perfusion pressure measurement
Shao et al. (2012)Various sulfonamidesCalcium channel inhibitionPatch clamp assay
Kim et al. (2016)Sulfonamide derivativesAntimicrobial activityDisk diffusion method

Detailed Findings

  • Perfusion Pressure Studies : In a study evaluating the effects of benzenesulfonamide derivatives on coronary resistance, it was found that certain compounds significantly reduced vascular resistance compared to controls. This suggests a potential for therapeutic applications in managing hypertension .
  • Calcium Channel Inhibition : Theoretical models and experimental data support the hypothesis that sulfonamide compounds can act as calcium channel blockers. This mechanism is crucial for their potential use in treating cardiovascular diseases .
  • Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of related compounds revealed significant activity against various cancer cell lines, indicating that structural modifications could enhance potency against specific targets .

Properties

IUPAC Name

3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl4NO5S/c13-8-3-6(17(18)19)1-2-11(8)22-12-9(14)4-7(5-10(12)15)23(16,20)21/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPAAILIMIGQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl4NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378997
Record name 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-06-5
Record name 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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